![molecular formula C12H23NO3 B2957490 tert-butyl (1R,3R,4R)-3-hydroxy-4-methylcyclohexylcarbamate CAS No. 1403864-94-7](/img/structure/B2957490.png)
tert-butyl (1R,3R,4R)-3-hydroxy-4-methylcyclohexylcarbamate
Overview
Description
“tert-butyl (1R,3R,4R)-3-hydroxy-4-methylcyclohexylcarbamate” is a chemical compound with the CAS Number: 1403864-94-7 . It has a molecular weight of 229.32 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H23NO3/c1-8-5-6-9(7-10(8)14)13-11(15)16-12(2,3)4/h8-10,14H,5-7H2,1-4H3,(H,13,15)/t8-,9-,10-/m1/s1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties might be available in specialized chemical databases or literature.Scientific Research Applications
Comparative Cytotoxicity Studies : Nakagawa, Yaguchi, and Suzuki (1994) compared the cytotoxic effects of butylated hydroxytoluene (BHT) and its methylcarbamate derivative, Terbucarb, on isolated rat hepatocytes. They aimed to understand the metabolic and toxicological impacts of these compounds, which are used in foods, cosmetics, and pesticides (Nakagawa et al., 1994).
Synthesis of Bioactive Compounds : Ober, Marsch, Harms, and Carell (2004) conducted a study on the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides using tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate. This compound serves as a crucial intermediate in the enantioselective synthesis process (Ober et al., 2004).
Chemical Transformations in Organic Synthesis : Guinchard, Vallée, and Denis (2005) described the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate. These compounds were highlighted for their role as building blocks in organic synthesis, demonstrating versatility in chemical transformations (Guinchard et al., 2005).
Metabolism Studies in Insects and Mice : Douch and Smith (1971) investigated the metabolism of 3,5-di-tert.-butylphenyl N-methylcarbamate in various insect species and mice. Their study provided insights into the enzymatic oxidation processes and species variation in metabolite formation (Douch & Smith, 1971).
Enantioselective Synthesis in Medicinal Chemistry : Campbell, Hassler, Ko, Voss, Guaciaro, Carter, and Cherney (2009) described the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for a series of CCR2 antagonists. This work highlights the application of the compound in the development of medicinal agents (Campbell et al., 2009).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
tert-butyl N-[(1R,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-8-5-6-9(7-10(8)14)13-11(15)16-12(2,3)4/h8-10,14H,5-7H2,1-4H3,(H,13,15)/t8-,9-,10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZNOKAFOMSSLW-OPRDCNLKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](C[C@H]1O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (1R,3R,4R)-3-hydroxy-4-methylcyclohexylcarbamate | |
CAS RN |
1403864-94-7 | |
Record name | tert-butyl N-[(1R,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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